molecular formula C6H8ClNO2 B051422 4-Aminobenzene-1,3-diol hydrochloride CAS No. 34781-86-7

4-Aminobenzene-1,3-diol hydrochloride

Cat. No. B051422
CAS RN: 34781-86-7
M. Wt: 161.58 g/mol
InChI Key: LLJMPRKYLLJAEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-aminobenzene-1,3-diol hydrochloride involves various chemical processes. For example, aminobenzoles can be prepared selectively by chlorination of triaminobenzenes with different equivalents of N-chlorosuccinimide in tetrachloromethane, indicating a method that may parallel the synthesis pathways for related compounds (Effenberger & Mündl, 1992). Similarly, the synthesis of 3-amino-4-aminomethylbenzenesulfonate from o-nitrotoluene provides insights into the stepwise processes such as sulphonation and reduction that could be adapted for the synthesis of 4-aminobenzene-1,3-diol hydrochloride derivatives (Jiang Du-xiao, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-aminobenzene-1,3-diol hydrochloride shows significant features. For instance, X-ray structural analyses of trichlorotriamino compounds provide insights into the steric hindrance and aromatic π system that may be relevant to understanding the molecular structure of 4-aminobenzene-1,3-diol hydrochloride (Effenberger & Mündl, 1992).

Chemical Reactions and Properties

Chemical reactions involving aminobenzene derivatives can offer insights into the behavior of 4-aminobenzene-1,3-diol hydrochloride. For example, the hydrolysis of 4-aminobenzene sulfonyl chlorides shows a reactivity profile independent of pH, which might reflect on the chemical stability and reaction behavior of similar compounds (Cevasco, Piątek, & Thea, 2011).

Physical Properties Analysis

The physical properties of aminobenzene derivatives, such as solubility, crystal structure, and melting points, are crucial for understanding the behavior of 4-aminobenzene-1,3-diol hydrochloride. The crystal and molecular structure investigations provide valuable information on the solid-state properties, which can be compared to those of similar chemical entities (Geiger & Parsons, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH stability, and interaction with metals, are fundamental aspects of 4-aminobenzene-1,3-diol hydrochloride. Studies on similar compounds, like the reactivity of 2-amino-4H-pyrans with iodobenzene diacetate and N-chlorosuccinimide, provide insights into potential reactions and functionalities of 4-aminobenzene-1,3-diol hydrochloride (Mandha et al., 2012).

Scientific Research Applications

  • Synthesis of new heterocyclic compounds incorporating a sulfonamide moiety, starting with 3-hydroxy-4-aminobenzene sulfonamide as the initial material. This process involves various reactions to prepare new compounds with potential applications in pharmaceuticals and other fields (Hanan Mohsein, N. Majeed, Thanaa Abed Al-Ameerhelal, 2019).

  • Investigation into the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel in acidic environments. This study found significant inhibition efficiency, indicating potential applications in protecting metals from corrosion (C. Verma, M. Quraishi, Ambrish Singh, 2015).

  • Development of metal-chelated resins synthesized by reacting (4-aminobenzene-1,3-diyl)dimethanol with other compounds. These resins showed antimicrobial activity and thermal stability, suggesting applications in medical devices and antifouling materials (N. Nishat, R. Rasool, S. Khan, S. Parveen, 2011).

  • Synthesis of monoazo dyes through diazotization of substituted aminobenzenes and couplings with benzene-1,3-diols. This research provides insights into the tautomeric properties of these compounds, which could be useful in dye and pigment industries (H. Berber, Nilüfer Aksu Ateş, Müjgan Özkütük, 2016).

  • The use of a chromogenic system involving 4-aminophenazone in the enzymatic assay of uric acid in biological fluids. This system is reliable and suitable for both manual and automated procedures, indicating its utility in clinical chemistry (P. Fossati, L. Prencipe, 2010).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H312, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-aminobenzene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMPRKYLLJAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539849
Record name 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzene-1,3-diol hydrochloride

CAS RN

34781-86-7
Record name 34781-86-7
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Record name 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzene-1,3-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Aminobenzene-1,3-diol hydrochloride
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Reactant of Route 6
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Citations

For This Compound
2
Citations
LM Gornostaev, AE Devyashina, YV Gatilov - Russian Journal of Organic …, 2013 - Springer
2-Chloro-3-(4-oxocyclohexa-2,5-dienylideneamino)-1,4-dihydronaphthalene-1,4-diones maintained in the conc. sulfuric acid undergo cyclization affording in a high yield 6-chloro-10,…
Number of citations: 5 link.springer.com
AM Bernard, MG Cabiddu, S De Montis, R Mura… - Bioorganic & medicinal …, 2014 - Elsevier
The human common cold, which is a benign disease caused by the Rhinoviruses, generally receives palliative symptomatic treatments, since no specific therapy against any of these …
Number of citations: 11 www.sciencedirect.com

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